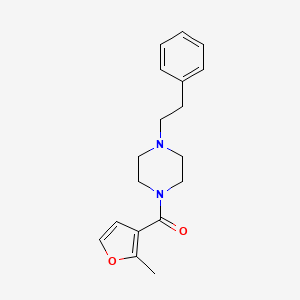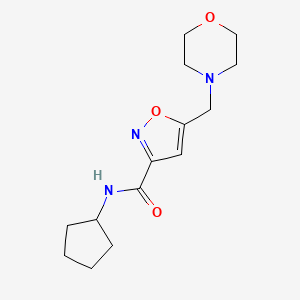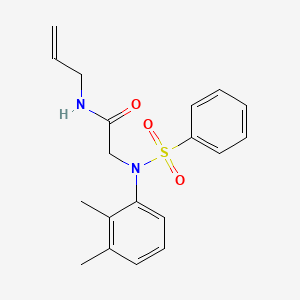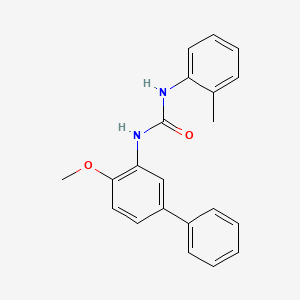
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine, also known as MPFP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MPFP belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine acts on the dopaminergic and serotonergic systems in the brain. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been reported to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the brain. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been reported to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the GABAergic system.
実験室実験の利点と制限
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine in lab experiments. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine is a relatively new compound, and its long-term effects and safety profile are not fully understood. Further studies are needed to investigate the potential side effects and toxicity of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine.
将来の方向性
There are several future directions for the research on 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine. One potential area of research is the development of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine-based drugs for the treatment of neurodegenerative diseases. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has shown promising results in animal models of Parkinson's disease, and further studies are needed to investigate its potential clinical applications. Another area of research is the investigation of the mechanism of action of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine. Further studies are needed to understand how 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine modulates the activity of neurotransmitters and cytokines in the brain. Finally, more studies are needed to investigate the safety and toxicity of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine in animal models and humans.
合成法
The synthesis of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine involves the reaction of 2-methyl-3-furoic acid with 2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with piperazine to obtain the final product. The synthesis of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been reported in several research articles, and the purity and yield of the product have been optimized.
科学的研究の応用
1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, depression, and anxiety disorders. Several studies have reported the neuroprotective effects of 1-(2-methyl-3-furoyl)-4-(2-phenylethyl)piperazine, which makes it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(2-methylfuran-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-17(8-14-22-15)18(21)20-12-10-19(11-13-20)9-7-16-5-3-2-4-6-16/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIJLXGCWGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![potassium naphtho[2,1-b]furan-1-ylacetate](/img/structure/B4898047.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)

![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)



![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)